N-(3,4-dimethoxyphenyl)phenazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-dimethoxyphenyl)phenazine-1-carboxamide, also known as PPZ, is a synthetic compound that belongs to the class of phenazine derivatives. PPZ has been extensively studied for its potential application in scientific research. It is a versatile compound that exhibits a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Scientific Research Applications
Antitumor Potential
Phenazine derivatives have been studied for their antitumor activities. For instance, the synthesis and evaluation of substituted phenazine-1-carboxamides revealed that their cytotoxicity against cancer cell lines correlated with the electron-withdrawing power of the substituent group. These compounds showed significant activity against L1210 leukemia, P388 leukemia, and Lewis lung carcinoma, with one derivative demonstrating activity equal to some of the best DNA-intercalating agents described, capable of effecting a high-proportion cure of advanced disease in mice (Rewcastle, Denny, & Baguley, 1987). Another study on angular benzophenazines reported dual inhibition of topoisomerase I and II, targeting two key enzymes responsible for DNA topology, with selected analogs showing potent cytotoxicity against cell lines overexpressing multidrug resistance mechanisms (Vicker et al., 2002).
Antimicrobial Activity
Phenazine antibiotics from Pseudomonas fluorescens, such as phenazine-1-carboxylic acid, have been compared with synthetic counterparts for their physicochemical and biological properties, indicating potential as biological control agents against phytopathogens (Brisbane, Janik, Tate, & Warren, 1987). The redox reactions of phenazine antibiotics with ferric (hydr)oxides and molecular oxygen suggest their role in environmental iron acquisition and antimicrobial activity, highlighting the physiological roles beyond their antibiotic properties (Wang & Newman, 2008).
Environmental Interactions and Biotechnological Applications
Research on phenazine biosynthesis enzymes, like PhzA/B, has shed light on their crucial role in catalyzing the formation of phenazine compounds, which participate in generating toxic reactive oxygen species and reducing environmental iron, impacting bacterial survival and interactions (Ahuja et al., 2008). Additionally, the enzymatic degradation of phenazines can generate energy and protect sensitive organisms from toxicity, indicating a dynamic balance of phenazine production and degradation in microbial ecosystems (Costa, Bergkessel, Saunders, Korlach, & Newman, 2015).
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)phenazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c1-26-18-11-10-13(12-19(18)27-2)22-21(25)14-6-5-9-17-20(14)24-16-8-4-3-7-15(16)23-17/h3-12H,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEKTZIJRDPEEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)phenazine-1-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.